3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

Medicinal Chemistry ADME Lipophilicity

Researchers optimizing methoxy-containing thiophene leads face rapid O-demethylation and metabolic clearance. This compound solves that problem: the -OCHF2 group is a metabolically stable bioisostere for -OCH3, blocking CYP-mediated oxidation while retaining steric volume. • Elevated logP (~2.6-2.8) enhances passive permeability for intracellular kinase/protease targets. • Unique ortho-OCHF2/COOH geometry enables pH-dependent MOF self-assembly. • Supplied at ≥98% purity with reliable global logistics for fragment-based drug discovery and materials science programs.

Molecular Formula C7H6F2O4S
Molecular Weight 224.18 g/mol
Cat. No. B12067555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid
Molecular FormulaC7H6F2O4S
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(S1)C(=O)O)OC(F)F
InChIInChI=1S/C7H6F2O4S/c1-12-4-2-3(13-7(8)9)5(14-4)6(10)11/h2,7H,1H3,(H,10,11)
InChIKeyDUPYFWZVWXLOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic Acid: Procurement-Relevant Identity and Physicochemical Profile


3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid (CAS 1707609-66-2; molecular formula C₇H₆F₂O₄S; MW 224.18 g/mol) is a polysubstituted thiophene-2-carboxylic acid . The thiophene core carries a carboxylic acid at the 2-position, a difluoromethoxy (-OCHF₂) group at the 3-position, and a methoxy (-OCH₃) group at the 5-position . This substitution pattern creates a distinctive electronic environment combining an electron-withdrawing -OCHF₂ group, an electron-donating -OCH₃ group, and a metal-coordinating / conjugation-capable carboxylic acid, making the compound a versatile building block for medicinal chemistry and materials science programmes .

Dual -OCHF₂ / -OCH₃ substitution pattern provides tunable electronic and steric profile distinct from generic thiophene-2-carboxylic acids.
Suitable for medicinal chemistry fragment elaboration, metal-organic framework (MOF) ligand design, and conductive polymer monomer synthesis.
Verify -OCHF₂ at 3-position and -OCH₃ at 5-position to avoid procurement of simpler mono-substituted analogs with divergent property profiles.

Why Generic Thiophene-2-Carboxylic Acids Cannot Replace 3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic Acid


Bulk thiophene-2-carboxylic acid (CAS 527-72-0; MW 128.15) and simple mono-substituted analogs such as 3-methoxythiophene-2-carboxylic acid (CAS 60166-83-8; MW 158.18) or 5-methoxythiophene-2-carboxylic acid (CAS 29212-22-4; MW 158.18) are widely available commodity intermediates . However, none of these compounds bear the 3-difluoromethoxy substituent, which is well-established in medicinal chemistry literature to confer higher lipophilicity, enhanced metabolic stability, and distinct electronic character compared to non-fluorinated or mono-methoxy analogs [1][2]. Direct substitution therefore alters key property vectors—lipophilicity (logP/logD), hydrogen-bonding capacity, and electronic polarization of the thiophene ring—that critically impact downstream target binding, pharmacokinetics, and material electronic properties [2].

This Product
Generic Thiophene‑2‑carboxylic Acids
Lipophilicity
Estimated logP ~2.6–2.8 (OCHF₂ elevates logP)
logP ~1.2 (non‑fluorinated); lower passive permeability may shift cell‑penetration profile
Metabolic Stability
OCHF₂ blocks CYP O‑demethylation; expected higher metabolic stability
OCH₃ group labile to CYP oxidation; clearance profile may differ significantly
Metal Binding
Electron‑withdrawing OCHF₂ enhances carboxylate oxygen Lewis basicity; stronger chelation potential
Weaker metal binding; may alter MOF or catalytic performance

Differentiated Evidence for Sourcing 3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic Acid


Enhanced Lipophilicity (logP) vs. Non-Fluorinated Thiophene-2-Carboxylic Acid Baseline

The difluoromethoxy substituent significantly elevates lipophilicity relative to the unsubstituted thiophene core. The computed logP of 3-(difluoromethoxy)thiophene-2-carboxylic acid (close structural analog lacking the 5-methoxy group) is 2.31, compared to a measured logP of approximately 1.20 for unsubstituted thiophene-2-carboxylic acid [1][2]. The additional 5-methoxy group on the target compound is expected to contribute a further increment of roughly +0.3 to +0.5 logP units based on fragment-based π-value analysis [3].

Lipophilicity (logP)
Class-level inference
ΔlogP ≈ +1.4 to +1.6
(est. target ~2.6–2.8 vs. thiophene‑2‑COOH ~1.2)
Supports membrane permeability context
Computed values; fragment-based estimation
Medicinal Chemistry ADME Lipophilicity

pH-Dependent Distribution Coefficient (logD₇.₄) Advantage Over Methoxy-Only Analogs

At physiological pH (7.4), the close analog 3-(difluoromethoxy)thiophene-2-carboxylic acid shows a computed logD₇.₄ of -0.81, compared to an estimated logD₇.₄ of approximately -1.5 to -2.0 for the non-fluorinated 3-methoxythiophene-2-carboxylic acid (calculated based on pKa ~3.0–3.5 and logP ~1.2–1.5) [1][2]. The difluoromethoxy group's electron-withdrawing inductive effect (-I) lowers the pKa of the adjacent carboxylic acid, partially offsetting ionization-driven hydrophilicity at physiological pH and reducing the logD penalty by approximately 0.7–1.2 log units [3].

Distribution (logD₇.₄)
Class-level inference
ΔlogD₇.₄ ≈ +0.7 to +1.2
(target est. -0.5 to -0.3 vs. methoxy analog -1.5 to -2.0)
Higher neutral fraction at pH 7.4
Calculated values; no experimental logD available
Drug Design Ionization Distribution Coefficient

Carboxylic Acid pKa Depression Relative to Non-Fluorinated 3-Methoxy Analogs

The electron-withdrawing -I effect of the 3-OCHF₂ group lowers the carboxylic acid pKa. The computed pKa of 3-(difluoromethoxy)thiophene-2-carboxylic acid is 4.06, whereas the estimated pKa for 3-methoxythiophene-2-carboxylic acid (no fluorine) is approximately 3.5–4.0 based on the pKa of thiophene-2-carboxylic acid itself (~3.5) with alkoxy substitution in similar positions generally raising pKa [1][2]. The actual magnitude of pKa shift for this specific scaffold depends on the balance of inductive and resonance effects from the 5-OCH₃ substituent, but the direction of the effect is a measurable reduction in acidity vs. the non-fluorinated analog, altering the compound's charge state at formulation-relevant pH [3].

Acid pKa
Class-level inference
pKa ~4.06 (computed) vs. methoxy analog ~3.6–4.0; shift +0.1 to +0.5
Ionization context for salt/solubility design
Computed; experimental verification needed
Ionization pKa Hydrogen-Bond Donor Strength

Dual Hydrogen-Bonding and Metal-Coordination Capacity from 2-COOH / 3-OCHF₂ / 5-OCH₃ Architecture

The ortho relationship between the 2-COOH and 3-OCHF₂ groups creates a unique hydrogen-bond donor–acceptor pair capable of forming a six-membered intramolecular hydrogen-bond network . In the comparator 3-methoxythiophene-2-carboxylic acid (no fluorine), the corresponding hydrogen-bond strength is weaker due to the lower electronegativity and lower hydrogen-bond acidity of the -OCH₃ oxygen relative to the -OCHF₂ oxygen . This H-bond network pre-organises the molecule for metal chelation. The 2-carboxylic acid moiety is a well-established ligand for transition metals including Cu(II), Zn(II), and Fe(III), and the electron-withdrawing -OCHF₂ group enhances the carboxylate oxygen's Lewis basicity, increasing binding affinity relative to non-fluorinated analogs [1].

H-Bond & Chelation
Class-level inference
Ortho -OCHF₂/COOH forms six‑membered H‑bond network; enhanced Lewis basicity at carboxylate oxygen.
Supports metal-coordination research context
No quantitative Kd data; inferred from electronic principles
Coordination Chemistry Supramolecular Chemistry Fragment-Based Drug Design

Prioritized Application Scenarios for 3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic Acid Based on Evidence


Medicinal Chemistry: Kinase or Receptor Inhibitor Fragment with Enhanced Passive Permeability

The elevated logP (estimated ~2.6–2.8) and less negative logD₇.₄ (expected ~-0.5 to -0.3 for the target compound) relative to non-fluorinated thiophene-2-carboxylic acids make this compound a preferred carboxylic acid building block for fragment-based drug discovery programmes targeting intracellular enzymes (kinases, phosphatases, proteases) where passive membrane permeability is rate-limiting [1]. See Evidence Items 1 and 2 in Section 3.

Metal-Organic Framework (MOF) or Coordination Polymer Synthesis Requiring Tunable pKa

The pKa (~4.06 for the close analog) and the ortho -OCHF₂/COOH hydrogen-bond pre-organisation provide a unique carboxylate ligand geometry for MOF self-assembly, enabling pH-dependent crystallisation control that is distinct from non-fluorinated thiophene-2-carboxylate ligands [1]. See Evidence Items 3 and 4 in Section 3.

Metabolic Stability-Focused Lead Optimisation in Cytochrome P450-Liable Chemical Series

The -OCHF₂ group is a well-established metabolically stable bioisostere for -OCH₃ in medicinal chemistry, blocking CYP-mediated O-demethylation while retaining similar steric volume [1][2]. For research groups optimising methoxy-containing thiophene leads that exhibit rapid metabolic clearance, this compound is the logical next-step building block in SAR exploration. See Evidence Item 4 in Section 3.

Electronic Materials: Conductive Polymer Monomer with Tailored Electron-Withdrawing Character

Patent literature describes difluoromethyleneoxy-substituted thiophenes as components in liquid-crystalline media and conductive polymers, where the electron-withdrawing -OCHF₂ group modulates the HOMO–LUMO gap and oxidation potential of the resulting polythiophene [3]. This compound's 2-COOH handle further enables covalent grafting onto electrode surfaces or polymer backbones, providing a functionalisation point absent in simple alkyl-substituted thiophenes. See Evidence Item 4 in Section 3.

Application
Selection Property
Validation Focus
Intracellular target fragment growth
Lipophilicity / logD₇.₄ profile
Membrane permeability assay in target cell line
MOF and coordination polymer synthesis
Carboxylic acid pKa and chelation geometry
pH‑dependent crystallisation and metal‑binding stoichiometry
Metabolic stability SAR exploration
-OCHF₂ as O‑demethylation‑resistant bioisostere
CYP‑mediated clearance in liver microsome assay
Conductive polymer monomer design
Electron‑withdrawing character and -COOH grafting handle
HOMO‑LUMO gap measurement and electropolymerisation trials
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